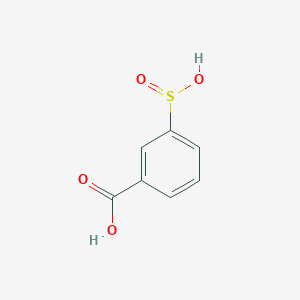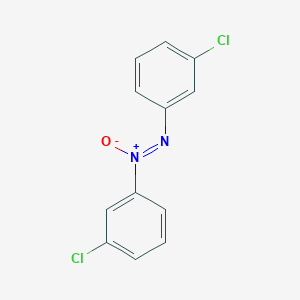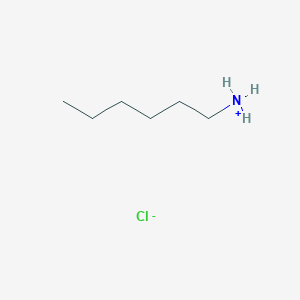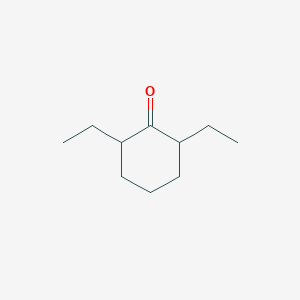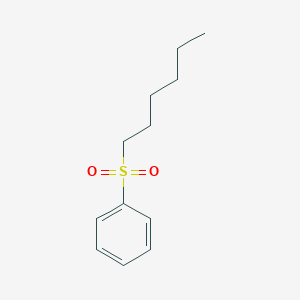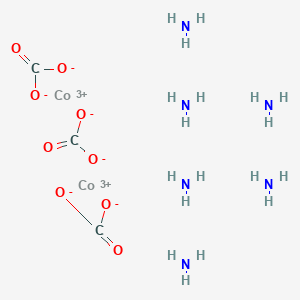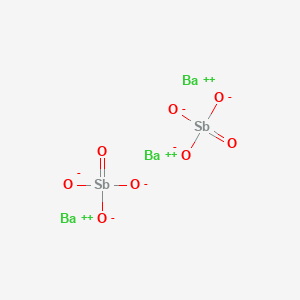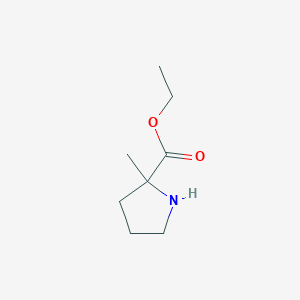
双(二甲基氨基)二苯基硅烷
描述
Bis(dimethylamino)diphenylsilane is an organosilicon compound with the molecular formula C16H22N2Si. It is a versatile reagent used in various chemical reactions and industrial applications. The compound is characterized by the presence of two dimethylamino groups attached to a diphenylsilane core, making it a valuable intermediate in organic synthesis and materials science.
科学研究应用
Bis(dimethylamino)diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives.
作用机制
Target of Action
Bis(dimethylamino)diphenylsilane is an organosilicon compound that primarily targets the formation of silicon oxide over substrates like tungsten oxide . It’s used as a precursor in atomic layer deposition (ALD) processes, which are critical for depositing highly conformal and uniform thin films for advanced semiconductor devices .
Mode of Action
The compound interacts with its targets through surface reactions. In the context of ALD, it reacts with the hydroxyl-terminated surface of the substrate, contributing to the formation of silicon oxide . The compound’s dimethylamino groups play a crucial role in these reactions, influencing the energy barriers and reaction energetics .
Biochemical Pathways
These reactions contribute to the formation of silicon oxide thin films, which are essential components in various semiconductor devices .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and reacts rapidly with water and protic solvents . This reactivity can influence its stability and handling during industrial processes.
Result of Action
The primary result of Bis(dimethylamino)diphenylsilane’s action is the formation of silicon oxide thin films . These films are highly conformal and uniform, making them suitable for use in advanced semiconductor devices . The quality of these films can be influenced by the specific reactions involving Bis(dimethylamino)diphenylsilane and the conditions under which these reactions occur .
Action Environment
The action of Bis(dimethylamino)diphenylsilane is influenced by environmental factors such as moisture and temperature . The compound is sensitive to moisture and reacts rapidly with water and protic solvents . Therefore, it must be handled and stored under conditions that minimize exposure to moisture. Additionally, the compound’s boiling point is 139°C , indicating that it can be volatile at high temperatures. This volatility can influence its behavior during processes like ALD .
生化分析
Biochemical Properties
Bis(dimethylamino)diphenylsilane plays a significant role in biochemical reactions, particularly in the synthesis of amides from carboxylic acids and amines. It acts as a silane reagent, facilitating the formation of amide bonds under mild conditions . This compound interacts with various enzymes and proteins, including those involved in amide bond formation. The nature of these interactions is primarily catalytic, where Bis(dimethylamino)diphenylsilane serves as a mediator to enhance the reaction efficiency .
Cellular Effects
Bis(dimethylamino)diphenylsilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of polyamides, which are crucial for maintaining cellular structure and function . Additionally, Bis(dimethylamino)diphenylsilane can modulate cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of Bis(dimethylamino)diphenylsilane involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, facilitating the formation of amide bonds through a catalytic process . This compound can also inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . The binding interactions of Bis(dimethylamino)diphenylsilane with biomolecules are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(dimethylamino)diphenylsilane can change over time. This compound is known for its stability under controlled conditions, but it can degrade when exposed to moisture or protic solvents . Long-term studies have shown that Bis(dimethylamino)diphenylsilane can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Bis(dimethylamino)diphenylsilane vary with different dosages in animal models. At low doses, it has been observed to facilitate biochemical reactions without causing significant adverse effects . At high doses, Bis(dimethylamino)diphenylsilane can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating the importance of dosage control in experimental settings.
Metabolic Pathways
Bis(dimethylamino)diphenylsilane is involved in various metabolic pathways, particularly those related to amide synthesis. It interacts with enzymes such as carboxylate reductases and amine oxidases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its biochemical activity and overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Bis(dimethylamino)diphenylsilane is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, enhancing its biochemical activity. The compound’s transport and distribution are crucial for its effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
Bis(dimethylamino)diphenylsilane exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that Bis(dimethylamino)diphenylsilane can effectively interact with its target biomolecules and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
Bis(dimethylamino)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenyldichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the process. The reaction can be represented as follows:
Ph2SiCl2+2NH(CH3)2→Ph2Si(N(CH3)2)2+2HCl
Industrial Production Methods
In industrial settings, the production of bis(dimethylamino)diphenylsilane often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure optimal production.
化学反应分析
Types of Reactions
Bis(dimethylamino)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino groups can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions may require elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are usually carried out at low temperatures.
Major Products
Substitution Reactions: Products include halogenated or alkoxylated silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various substituted silanes.
相似化合物的比较
Bis(dimethylamino)diphenylsilane can be compared with other similar compounds, such as:
Diphenyldichlorosilane: Lacks the dimethylamino groups and is less reactive in substitution reactions.
Bis(trimethylsilyl)amine: Contains trimethylsilyl groups instead of dimethylamino groups, leading to different reactivity and applications.
Tetramethyldisiloxane: Contains a siloxane linkage and is used in different types of reactions and applications.
The uniqueness of bis(dimethylamino)diphenylsilane lies in its combination of dimethylamino groups and diphenylsilane core, which imparts distinct reactivity and versatility in various chemical processes.
属性
IUPAC Name |
N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2Si/c1-17(2)19(18(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTURFVPIEOKJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061420 | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1027-62-9 | |
| Record name | N,N,N′,N′-Tetramethyl-1,1-diphenylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)diphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



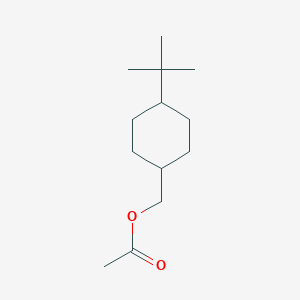
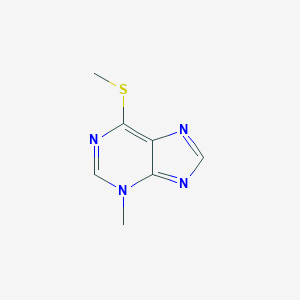
![Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B94474.png)

